molecular formula C6H5F2NO3 B2614866 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid CAS No. 1783942-93-7

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid

Cat. No. B2614866
CAS RN: 1783942-93-7
M. Wt: 177.107
InChI Key: SCOMMIQPAWLNCV-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound with the CAS Number: 1783942-93-7 . Its IUPAC name is 2-(2-(difluoromethyl)oxazol-4-yl)acetic acid . The molecular weight of this compound is 177.11 .


Synthesis Analysis

The synthesis of compounds like 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The InChI code for 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is 1S/C6H5F2NO3/c7-5(8)6-9-3(2-12-6)1-4(10)11/h2,5H,1H2,(H,10,11) .


Physical And Chemical Properties Analysis

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is a powder at room temperature .

Safety And Hazards

The safety information for 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The field of research involving compounds like 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid has benefited from the invention of multiple difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c7-5(8)6-9-3(2-12-6)1-4(10)11/h2,5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOMMIQPAWLNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid

CAS RN

1783942-93-7
Record name 2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid
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